(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
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Overview
Description
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one is a unique pentacyclic polyhydroxylated sterol isolated from marine sponges, specifically from the genus Ircinia . This compound, along with its analogues Xestobergsterol A and B, exhibits significant biological activity, particularly in inhibiting histamine release from rat mast cells . The structure of this compound includes a cis C/D ring junction and an additional carbocyclic E-ring, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one involves multiple steps, starting from dehydroepiandrosterone . The key steps include:
- Protection of dehydroepiandrosterone as methoxymethyl ether.
- Conversion to the conjugated enone via the Saegusa method.
- Epoxidation followed by Claisen rearrangement to introduce the 23-oxo side chain.
- Basic treatment and deprotection to yield the final compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and the specificity of its biological source. Most production is limited to laboratory synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like tert-butyl hydroperoxide.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products: The major products formed from these reactions include various oxygenated derivatives and epoxides, which are intermediates in the synthesis of this compound .
Scientific Research Applications
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one has several scientific research applications:
Mechanism of Action
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one exerts its effects primarily through the inhibition of phosphatidylinositol phospholipase C (PI-PLC) . This enzyme plays a crucial role in the inositol phospholipid-dependent signal transduction pathway, which is involved in various cellular processes. By inhibiting PI-PLC, this compound effectively reduces the release of histamine from mast cells, thereby mitigating allergic responses .
Comparison with Similar Compounds
Xestobergsterol A and B: These analogues share a similar pentacyclic structure but differ in their specific functional groups and stereochemistry.
Haliclostanone: Another related steroid with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an additional carbocyclic E-ring, which contributes to its potent biological activity . Its ability to inhibit PI-PLC distinguishes it from other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C27H44O6 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |
InChI |
InChI=1S/C27H44O6/c1-12(2)9-27(33)10-13(3)19-21(27)24(32)20-18-14(6-7-25(19,20)4)26(5)11-17(29)16(28)8-15(26)22(30)23(18)31/h12-23,28-31,33H,6-11H2,1-5H3/t13-,14?,15-,16+,17+,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1 |
InChI Key |
IDHRDQMFJYOCOC-YCUOBJBBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(C[C@@H]([C@H](C5)O)O)C)O)O)C)(CC(C)C)O |
SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Canonical SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Synonyms |
xestobergsterol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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